2-n-Hexyloxy-5-methylbenzyl alcohol

Description

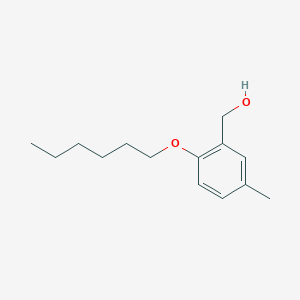

2-n-Hexyloxy-5-methylbenzyl alcohol (C₁₄H₂₂O₂) is a substituted benzyl alcohol derivative featuring a hexyloxy group (-O-C₆H₁₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the aromatic ring. This structural configuration confers distinct physicochemical properties, including increased lipophilicity compared to smaller alkoxy-substituted analogs like methoxybenzyl alcohols.

Properties

IUPAC Name |

(2-hexoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-4-5-6-9-16-14-8-7-12(2)10-13(14)11-15/h7-8,10,15H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVYYLDIGHQKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-n-Hexyloxy-5-methylbenzyl alcohol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a long alkoxy chain and a benzyl alcohol moiety, suggests potential for diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- Structure : The compound consists of a benzyl alcohol core with a hexyloxy substituent at the 2-position and a methyl group at the 5-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Bacterial Inhibition : In vitro studies demonstrated that the compound was effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Fungal Activity : The compound also showed promising antifungal activity, particularly against Aspergillus niger, with studies indicating that it can disrupt fungal cell membrane integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research findings suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Cytokine Modulation : In cellular models, treatment with the compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential to modulate inflammatory responses .

- Enzyme Inhibition : The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and human tissues:

- Membrane Interaction : The hydrophobic hexyloxy chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function in microbial cells .

- Receptor Interaction : The benzyl alcohol moiety may engage in hydrogen bonding with various receptors or enzymes, influencing their activity and leading to the observed biological effects .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of clinical isolates. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 16 to 64 µg/mL.

Case Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation, administration of this compound significantly reduced paw edema in rats. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers compared to control groups.

Scientific Research Applications

Antimicrobial Applications

2-n-Hexyloxy-5-methylbenzyl alcohol exhibits significant antimicrobial properties, making it suitable for use in preserving perishable products such as cosmetics, pharmaceuticals, and foodstuffs.

Key Findings:

- Synergistic Effects : The compound can enhance the efficacy of other antimicrobial agents when used in combination. For instance, it has been shown to work synergistically with 1,2-alkanediols to combat microorganisms like Aspergillus niger, a common mold that poses challenges in product preservation .

- Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the microorganisms .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (wt%) | Log Reduction (7 days) |

|---|---|---|

| Aspergillus niger | 1 | ≥ 3 |

| Escherichia coli | 0.5 | ≥ 2 |

| Candida albicans | 0.75 | ≥ 2 |

Cosmetic Formulations

Due to its favorable safety profile and antimicrobial properties, this compound is frequently incorporated into cosmetic formulations.

Applications in Cosmetics:

- Preservative Agent : It acts as a preservative, extending the shelf life of products by preventing microbial growth.

- Skin Care Products : Its moisturizing properties make it suitable for inclusion in lotions and creams.

Case Study:

A formulation containing this compound was tested in a commercial moisturizer, resulting in a significant reduction in microbial contamination over a three-month period compared to a control formulation without the compound .

Chemical Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for various reactions.

Synthesis Applications:

- N-Alkylation Reactions : It has been utilized as a reactant in N-alkylation processes, where it reacts with amides to form more complex molecules under specific catalytic conditions .

Table 2: Reaction Conditions for N-Alkylation Using this compound

| Reactant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzamide | KOH | 130 | 97 |

| Benzamide | CsCO3 | 130 | 87 |

Future Prospects and Research Directions

Ongoing research is focusing on the potential of this compound in:

- Developing New Antimicrobial Formulations : Exploring its effectiveness against emerging resistant strains of bacteria and fungi.

- Enhancing Cosmetic Efficacy : Investigating its role in enhancing skin penetration and overall product performance.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The hexyloxy group in this compound significantly increases hydrophobicity compared to methoxy (C₁₄H₂₂O₂ vs. C₈H₁₀O₂). This property may enhance membrane permeability in drug delivery systems .

Thermal Stability : Longer alkoxy chains (e.g., hexyloxy) typically elevate boiling points relative to methoxy analogs. For example, 2-Methoxybenzyl alcohol boils at 248–250°C, while the hexyloxy derivative likely exceeds 300°C .

Reactivity: Bromo and hydroxy substituents (e.g., 5-Bromo-2-hydroxybenzyl alcohol) increase electrophilicity and participation in nucleophilic reactions, whereas alkoxy groups like hexyloxy favor stability in nonpolar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.